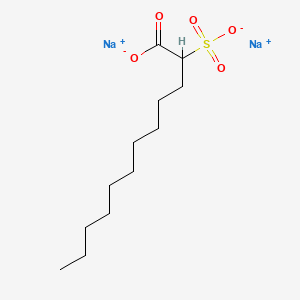

Disodium 2-sulfolaurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Disodium 2-sulfolaurate is a useful research compound. Its molecular formula is C12H22Na2O5S and its molecular weight is 324.35 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Analyse Des Réactions Chimiques

Step 1: Lauric Acid Extraction

Lauric acid (C₁₂H₂₄O₂) is isolated from coconut oil via:

-

Saponification : Triglycerides in coconut oil are hydrolyzed using sodium hydroxide (NaOH), yielding glycerol and fatty acid salts .

-

Acidification : Fatty acid salts are treated with HCl to release free lauric acid .

Step 2: Sulfonation

Lauric acid undergoes sulfonation with sulfamic acid (H₃NSO₃) or sulfur trioxide (SO₃) to introduce a sulfonic acid group at the α-position :

C12H24O2+H3NSO3→C12H23O5S (α-sulfolauric acid)+NH3↑

Reaction conditions:

Step 3: Esterification

The sulfonated intermediate is esterified with methanol to form methyl 2-sulfolaurate :

C12H23O5S+CH3OH→C13H26O5S (methyl ester)+H2O

Step 4: Neutralization

The methyl ester is neutralized with sodium hydroxide to yield disodium 2-sulfolaurate :

C13H26O5S+2NaOH→C12H22Na2O5S+CH3OH+H2O

Thermal Decomposition

This compound exhibits thermal stability up to 100°C but decomposes at higher temperatures :

| Temperature Range | Mass Loss | Reaction |

|---|---|---|

| 25–100°C | 1.5% | Evaporation of adsorbed water . |

| 100–150°C | 27.6% | Degradation of sulfonate groups . |

| 150–500°C | 2.93% | Complete decomposition to Na₂SO₄ and CO₂ . |

Solubility and Dissociation

C12H22Na2O5S→2Na++C12H22O5S2−

pH Stability

The compound remains stable across a wide pH range (2–12), with no hydrolysis observed under ambient conditions .

Surfactant Interactions

This compound synergizes with cationic polymers in shampoos, enhancing foam stability and hair manageability . Its micelle formation occurs at a critical micelle concentration (CMC) of 0.1–0.5 mM, depending on ionic strength .

Biodegradation

Aquatic Toxicity

Propriétés

Numéro CAS |

38841-48-4 |

|---|---|

Formule moléculaire |

C12H22Na2O5S |

Poids moléculaire |

324.35 g/mol |

Nom IUPAC |

disodium;2-sulfonatododecanoate |

InChI |

InChI=1S/C12H24O5S.2Na/c1-2-3-4-5-6-7-8-9-10-11(12(13)14)18(15,16)17;;/h11H,2-10H2,1H3,(H,13,14)(H,15,16,17);;/q;2*+1/p-2 |

Clé InChI |

KKGXXVNMUUFEDZ-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

CCCCCCCCCCC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

38841-48-4 |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.